molecular formula C9H13NO B13177039 1-(Piperidin-3-yl)but-3-yn-2-one

1-(Piperidin-3-yl)but-3-yn-2-one

Cat. No.: B13177039
M. Wt: 151.21 g/mol
InChI Key: BXXHEPBUEQIMBL-UHFFFAOYSA-N
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Description

1-(Piperidin-3-yl)but-3-yn-2-one is a chemical compound that features a piperidine ring attached to a butynone moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The butynone group introduces an alkyne functionality, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-3-yl)but-3-yn-2-one typically involves the reaction of a piperidine derivative with a suitable alkyne precursor. One common method is the alkylation of piperidine with a propargyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)but-3-yn-2-one can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Piperidin-3-yl)but-3-yn-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)but-3-yn-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-2-yl)but-3-yn-2-one
  • 1-(Piperidin-4-yl)but-3-yn-2-one
  • 1-(Piperidin-3-yl)but-2-yn-2-one

Uniqueness

1-(Piperidin-3-yl)but-3-yn-2-one is unique due to the specific positioning of the piperidine ring and the alkyne group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-piperidin-3-ylbut-3-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)6-8-4-3-5-10-7-8/h1,8,10H,3-7H2

InChI Key

BXXHEPBUEQIMBL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CCCNC1

Origin of Product

United States

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